molecular formula C15H24N5O17P3 B1251372 ADP-D-ribose 2'-phosphate

ADP-D-ribose 2'-phosphate

Cat. No. B1251372
M. Wt: 639.3 g/mol
InChI Key: OCOLIMYIUOUURJ-TYASJMOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ADP-D-ribose 2'-phosphate is an ADP-aldose. It has a role as a mouse metabolite. It derives from a D-ribofuranosyl-ADP. It is a conjugate acid of an ADP-D-ribose 2'-phosphate(4-).

Scientific Research Applications

Calcium Messengers and Cellular Functions

ADP-D-ribose 2'-phosphate, along with cyclic ADP-ribose (cADPR), is involved in a wide range of cellular functions. These include cell cycle regulation, gene expression in plants, and neurotransmitter release and long-term depression in animal brains. The synthesis of these compounds is catalyzed by enzymes like ADP-ribosyl cyclase and CD38, and they have been identified as key players in calcium signaling within cells (Lee, 2001).

tRNA Splicing and Metabolism

ADP-ribose 1",2"-cyclic phosphate (Appr > p) is a product of tRNA splicing in organisms like yeast and wheat germ. The metabolism of Appr > p involves its conversion to corresponding ribose 1-phosphate derivatives, and enzymes such as cyclic phosphodiesterase are highly specific for this process. This indicates the important role of ADP-D-ribose 2'-phosphate in tRNA metabolism and processing (Culver et al., 1994).

Role in DNA Repair

ADP-ribosylation of DNA, mediated by enzymes like PARP3, attaches mono-ADP-ribose to the phosphate group at the terminal ends of DNA. This process plays a crucial role in DNA repair mechanisms. The enzymes involved can efficiently reverse mono-ADP-ribosylation, suggesting an important regulatory function in cellular DNA repair processes (Munnur & Ahel, 2017).

Enzymatic Synthesis and Structural Studies

ADP-ribosyl cyclase and CD38 enzymes not only synthesize cADPR but also generate compounds like nicotinic acid adenine dinucleotide phosphate (NAADP) and ADP-ribose 2'-phosphate. These enzymes have been shown to play a crucial role in calcium signaling and cellular functions, demonstrating the diverse applications of ADP-D-ribose 2'-phosphate in enzymatic synthesis and structural biology (Aarhus et al., 1995).

properties

Product Name

ADP-D-ribose 2'-phosphate

Molecular Formula

C15H24N5O17P3

Molecular Weight

639.3 g/mol

IUPAC Name

[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] hydrogen phosphate

InChI

InChI=1S/C15H24N5O17P3/c16-12-7-13(18-3-17-12)20(4-19-7)14-11(35-38(25,26)27)9(23)6(33-14)2-32-39(28,29)37-40(30,31)36-15-10(24)8(22)5(1-21)34-15/h3-6,8-11,14-15,21-24H,1-2H2,(H,28,29)(H,30,31)(H2,16,17,18)(H2,25,26,27)/t5-,6-,8-,9-,10-,11-,14-,15?/m1/s1

InChI Key

OCOLIMYIUOUURJ-TYASJMOZSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC4[C@@H]([C@@H]([C@H](O4)CO)O)O)O)OP(=O)(O)O)N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(O4)CO)O)O)O)OP(=O)(O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(O4)CO)O)O)O)OP(=O)(O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ADP-D-ribose 2'-phosphate
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ADP-D-ribose 2'-phosphate
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ADP-D-ribose 2'-phosphate
Reactant of Route 4
ADP-D-ribose 2'-phosphate
Reactant of Route 5
ADP-D-ribose 2'-phosphate
Reactant of Route 6
ADP-D-ribose 2'-phosphate

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